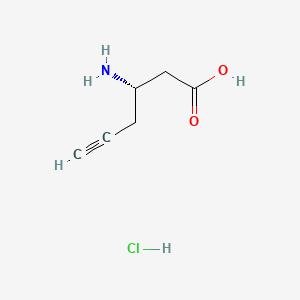

(S)-3-Amino-5-hexynoic acid hydrochloride

Description

Significance of Alkyne-Containing Amino Acids in Chemical Synthesis and Biological Sciences

Alkyne-containing amino acids represent a distinct class of non-canonical amino acids characterized by the presence of a carbon-carbon triple bond. peptideresearchinstitute.org This functional group, while not common in naturally occurring proteins, imparts unique chemical reactivity that is highly valued in both chemical synthesis and the biological sciences. peptideresearchinstitute.orgchemistryviews.org

The primary significance of the alkyne group lies in its ability to participate in a range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemistryviews.orgpeptide.com This reaction is exceptionally efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. peptideresearchinstitute.orgnih.gov This allows for the precise chemical labeling and tracking of biomolecules in living systems. peptideresearchinstitute.org

In the realm of peptide and protein science, incorporating alkyne-containing amino acids is a powerful strategy for developing novel therapeutics and research tools. peptideresearchinstitute.org These modified amino acids serve as handles to:

Create Stapled Peptides: They can be used to form cyclic structures within a peptide, constraining its conformation to enhance stability and biological activity. peptide.com

Conjugate Biomolecules: The alkyne group facilitates the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads. peptide.com

Develop Novel Drugs: Their unique structure can lead to the development of new drugs with improved efficacy or novel mechanisms of action. peptideresearchinstitute.org

The discovery that some soil bacteria naturally produce amino acids with terminal alkynes has opened up potential biosynthetic routes for these valuable compounds, further expanding their accessibility for research and development. chemistryviews.orgnih.gov

Overview of the Research Landscape for (S)-3-Amino-5-hexynoic acid hydrochloride

The research landscape for this compound is centered on its application as a specialized building block in medicinal and chemical biology. Its terminal alkyne functionality is a key feature, making it a prime candidate for bioorthogonal chemistry and click chemistry reactions.

Key areas of research involving this compound include:

Peptide Synthesis and Peptidomimetics: The compound is widely used to incorporate an alkyne handle into peptide chains. sigmaaldrich.com One study highlighted that incorporating (S)-3-Amino-5-hexynoic acid into a peptide sequence resulted in enhanced stability and bioactivity compared to peptides made with only standard amino acids. This allows for the creation of peptidomimetics with improved pharmacological properties.

Biochemical Labeling and Detection: It functions as a labeling agent for various biochemical assays. fishersci.com Researchers have utilized the compound in bioorthogonal labeling experiments to investigate and track protein interactions within living cells.

Drug Discovery: In the field of drug development, this compound has been explored as a precursor in the synthesis of novel compounds. For instance, it has been used as a starting material for synthesizing new molecules that have demonstrated promising anti-tumor activity in in-vitro cancer research models. It is also used to create potential enzyme inhibitors, where the amino acid structure can target the active site of an enzyme and the alkyne provides a site for further modification or reporting.

Structure

2D Structure

3D Structure

Properties

CAS No. |

270596-46-8 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(3S)-3-aminohex-5-ynoic acid |

InChI |

InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |

InChI Key |

DWFMCQGMVSIJBN-YFKPBYRVSA-N |

SMILES |

C#CCC(CC(=O)O)N.Cl |

Isomeric SMILES |

C#CC[C@@H](CC(=O)O)N |

Canonical SMILES |

C#CCC(CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Amino 5 Hexynoic Acid Hydrochloride and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (S)-3-Amino-5-hexynoic acid. These methods can be broadly categorized into enantioselective preparations, chiral auxiliary-based syntheses, and catalytic asymmetric routes.

Enantioselective Preparation Strategies

Enantioselective strategies aim to directly introduce the chiral center with the desired (S)-configuration. One prominent approach involves the asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester. For the synthesis of (S)-3-Amino-5-hexynoic acid, a key precursor would be an ester of 5-hexynoic acid. While a direct enantioselective addition of ammonia or an ammonia equivalent to an activated derivative of 5-hexynoic acid to form the target molecule is challenging, related transformations provide a proof of concept. For instance, copper-catalyzed asymmetric 1,4-addition of amine derivatives to α,β-unsaturated esters is a well-established method for the synthesis of chiral β-amino acids.

Another strategy involves the asymmetric hydrogenation of a corresponding enamido-ester. Although not directly applied to this specific target, the rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful tool for accessing chiral amines and amino acids. A hypothetical precursor for (S)-3-Amino-5-hexynoic acid could be a dehydro-β-amino acid derivative, which upon asymmetric hydrogenation would yield the desired stereocenter.

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in the synthesis of chiral amino acids. researchgate.net The auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

A common strategy involves the diastereoselective alkylation of a chiral enolate derived from a β-amino acid precursor attached to a chiral auxiliary. For the synthesis of (S)-3-Amino-5-hexynoic acid, this would involve the alkylation of a chiral β-alanine enolate equivalent with propargyl bromide. Evans oxazolidinones are a widely used class of chiral auxiliaries for such transformations. wikipedia.org The N-acylated oxazolidinone derived from β-alanine can be deprotonated to form a chiral enolate, which then reacts with an electrophile like propargyl bromide. The steric hindrance provided by the substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would afford the desired (S)-3-Amino-5-hexynoic acid.

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α- and β-amino acids. researchgate.net An amide formed between pseudoephedrine and a carboxylic acid can be deprotonated at the α-position, and the subsequent alkylation is highly diastereoselective. While direct application to β-amino acids is less common than for α-amino acids, the principle remains a viable strategy.

| Chiral Auxiliary | General Substrate | Electrophile | Key Features |

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Alkyl Halide | High diastereoselectivity in alkylation reactions. wikipedia.org |

| Pseudoephedrine | Pseudoephedrine Amide | Alkyl Halide | Forms a rigid chelated enolate, directing alkylation. researchgate.net |

| Camphorsultam | N-Acyl Camphorsultam | Alkyl Halide | Effective for a range of asymmetric transformations. |

Organocatalytic and Metal-Catalyzed Asymmetric Routes

In recent years, organocatalysis and transition metal catalysis have emerged as powerful alternatives to chiral auxiliary-based methods, offering direct and often more atom-economical routes to chiral molecules.

Organocatalytic Routes: Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. For the synthesis of β-amino acids, the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds is a common strategy. In the context of (S)-3-Amino-5-hexynoic acid, a potential organocatalytic approach would involve the conjugate addition of an amine or a protected amine to an activated derivative of 5-hexynoic acid, catalyzed by a chiral organocatalyst such as a cinchona alkaloid derivative or a proline-based catalyst. These catalysts can activate the electrophile and/or the nucleophile and control the stereochemical outcome of the reaction.

Metal-Catalyzed Asymmetric Routes: Transition metal catalysis offers a wide range of transformations for asymmetric synthesis. Copper-catalyzed reactions are particularly relevant for the synthesis of alkyne-containing molecules. For instance, the copper-catalyzed asymmetric propargylation of imines or other electrophiles is a direct method for introducing the propargyl group and setting the stereocenter simultaneously. acs.orgunimi.it A plausible route to (S)-3-Amino-5-hexynoic acid could involve the asymmetric addition of a propargyl nucleophile to a suitable glycine-derived imine ester, followed by hydrolysis and deprotection.

Another powerful metal-catalyzed method is asymmetric hydrogenation. While not directly forming the carbon-carbon bond of the propargyl group, a precursor containing a double bond at the appropriate position could be asymmetrically hydrogenated using a chiral rhodium or ruthenium catalyst to establish the stereocenter at the C3 position.

| Catalysis Type | Reaction | Catalyst Example | Key Features |

| Organocatalysis | Asymmetric Michael Addition | Cinchona Alkaloid Derivatives | Metal-free, environmentally benign conditions. |

| Metal Catalysis | Asymmetric Propargylation | Copper-phosphine complexes | Direct formation of the C-C bond and stereocenter. acs.orgunimi.it |

| Metal Catalysis | Asymmetric Hydrogenation | Rhodium-DuPHOS | High enantioselectivities for a wide range of substrates. researchgate.net |

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis. For the preparation of enantiomerically pure amino acids, lipases are commonly employed for the kinetic resolution of racemic mixtures.

In a typical lipase-catalyzed resolution for the synthesis of (S)-3-Amino-5-hexynoic acid, a racemic ester of 3-amino-5-hexynoic acid would be subjected to enzymatic hydrolysis. The lipase would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid and hydrolyzed to afford the final product. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are known to be effective in the resolution of various amino acid esters. mdpi.com

| Enzyme | Reaction Type | Substrate | Key Features |

| Lipase (e.g., CALB) | Kinetic Resolution (Hydrolysis) | Racemic ester of 3-amino-5-hexynoic acid | High enantioselectivity, mild reaction conditions. mdpi.com |

| Nitrilase | Enantioselective Hydrolysis | Racemic aminonitrile | Can provide direct access to the chiral carboxylic acid. researchgate.net |

Optimization of Key Reaction Steps

Alkylation Reactions in Amino Acid Scaffolds

The diastereoselective alkylation of enolates derived from β-amino acid precursors is a fundamental transformation in the synthesis of molecules like (S)-3-Amino-5-hexynoic acid. The optimization of this reaction involves several key parameters:

Base: The choice of base for generating the enolate is critical. Lithium diisopropylamide (LDA) is a common choice for its strong basicity and non-nucleophilic nature. Other bases such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS) can also be used, and the choice can influence the diastereoselectivity of the subsequent alkylation.

Solvent: The solvent can have a significant impact on the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a commonly used solvent for enolate alkylations. The addition of co-solvents or additives can sometimes improve selectivity.

Temperature: Alkylation reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions.

Electrophile: For the synthesis of (S)-3-Amino-5-hexynoic acid, propargyl bromide or a related propargyl electrophile would be used. The reactivity and steric bulk of the electrophile can affect the outcome of the reaction.

Structural studies have shown that lithium enolates of β-amino esters can exist as hexameric aggregates in solution. The alkylation is believed to occur directly from these aggregates, and the structure of the aggregate plays a crucial role in determining the stereochemical outcome. mdpi.com

| Parameter | Effect on Alkylation | Typical Conditions |

| Base | Enolate formation and geometry | LDA, LiHMDS |

| Solvent | Enolate aggregation and reactivity | THF, Et2O |

| Temperature | Reaction rate and selectivity | -78 °C to 0 °C |

| Additives (e.g., LiCl) | Can break up aggregates and improve reactivity | Variable |

Stereocontrol in Terminal Alkyne Introduction

The stereoselective introduction of a terminal alkyne moiety is a critical step in the asymmetric synthesis of (S)-3-Amino-5-hexynoic acid and its stereoisomers. Achieving a high degree of stereocontrol at the carbon atom bearing the amino group is paramount for the synthesis of the desired enantiomerically pure final product. A prevalent and highly effective strategy involves the diastereoselective addition of an organometallic acetylide to a chiral electrophile, where the stereochemistry is directed by a chiral auxiliary. Among the most successful approaches is the use of Ellman's chiral auxiliary, the tert-butanesulfinyl group.

The addition of organometallic reagents to N-tert-butanesulfinyl imines is a well-established and versatile method for the asymmetric synthesis of chiral amines. wikipedia.org This methodology has been successfully applied to the synthesis of propargylamines, which are key precursors to γ-alkynyl GABA derivatives like (S)-3-Amino-5-hexynoic acid. The general approach involves the condensation of an aldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition of a metallated terminal alkyne proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. researchgate.net The sulfinyl group coordinates with the metal cation of the nucleophile, leading to a rigid six-membered ring transition state, which accounts for the high stereochemical control. harvard.edu

A common strategy for the synthesis of propargylamines involves two main approaches utilizing Ellman's chiral sulfinamide. The first approach consists of the addition of organometallic nucleophiles to N-sulfinyl propargylimines. The second, and often more direct route for incorporating a terminal alkyne, is the addition of a metallated terminal alkyne to an N-sulfinylaldimine. researchgate.net For instance, the addition of lithium trimethylsilylacetylide to an N-sulfinylaldimine derived from a suitable aldehyde precursor would establish the desired stereocenter. researchgate.net

Detailed research has demonstrated the high diastereoselectivity of this method with various alkynyl nucleophiles and chiral N-tert-butanesulfinyl imines. For example, the addition of lithiated haloacetylenes to a range of N-tert-butanesulfinyl imines has been shown to proceed with excellent yields and diastereomeric ratios. acs.orgnih.gov These halo-substituted propargylamines can then be further functionalized to introduce the terminal alkyne.

The following interactive data table summarizes the results of the diastereoselective addition of lithiated acetylides to chiral N-tert-butanesulfinyl imines, showcasing the efficacy of this method in controlling the stereochemistry during the introduction of the alkyne functionality. The diastereomeric ratio (d.r.) indicates the level of stereocontrol achieved.

Following the stereoselective addition, the tert-butanesulfinyl chiral auxiliary can be readily cleaved under mild acidic conditions to afford the free propargylamine hydrochloride, which can then be carried forward in the synthesis of (S)-3-Amino-5-hexynoic acid hydrochloride. wikipedia.org The predictability and high fidelity of this method make it a cornerstone in the stereocontrolled synthesis of this and related chiral amino acids.

Reactivity Profiles and Derivatization of S 3 Amino 5 Hexynoic Acid Hydrochloride

Alkyne Reactivity in Bioorthogonal Click Chemistry Applications

The terminal alkyne moiety of (S)-3-Amino-5-hexynoic acid hydrochloride is a key feature that allows for its participation in "click chemistry" reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for labeling and modifying biomolecules in complex biological environments.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used bioorthogonal ligation reaction that forms a stable 1,4-disubstituted-1,2,3-triazole ring from a terminal alkyne and an azide (B81097). The alkyne group of this compound can readily participate in this reaction. For the reaction to proceed, the free amino group of the amino acid is typically first protected to prevent side reactions. The carboxyl group can also be modified, for instance, by coupling to another molecule or a solid support prior to the cycloaddition.

The CuAAC reaction is generally carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) oxidation state and improve reaction efficiency.

Illustrative Reaction Conditions for CuAAC:

| Parameter | Condition |

| Alkyne Substrate | N-protected (S)-3-Amino-5-hexynoic acid derivative |

| Azide Substrate | Azide-functionalized molecule (e.g., peptide, protein, fluorescent dye) |

| Copper Source | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Sodium ascorbate |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | Aqueous buffers (e.g., PBS), organic co-solvents (e.g., DMSO, t-BuOH) |

| Temperature | Room temperature |

| Reaction Time | 1 - 12 hours |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in living systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide without the need for a metal catalyst. While the terminal alkyne of this compound is not strained, it can be coupled to a strained cycloalkyne to enable its use in SPAAC. More commonly, a molecule of interest is functionalized with an azide and this compound is incorporated into a binding partner, allowing for copper-free ligation.

The kinetics of SPAAC are highly dependent on the structure of the strained cycloalkyne. Common examples include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and azadibenzocyclooctyne (ADIBO). The choice of cycloalkyne influences the reaction rate and the stability of the resulting triazole product.

Other Bioorthogonal Ligation Strategies

Beyond CuAAC and SPAAC, the terminal alkyne of this compound can potentially participate in other bioorthogonal reactions. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, could be employed for the synthesis of more complex derivatives in a non-biological context. However, the biocompatibility of this reaction is limited due to the palladium catalyst.

Reactivity of the Amino and Carboxyl Functionalities

The amino and carboxyl groups of this compound provide avenues for its incorporation into peptides and other molecular scaffolds through standard organic synthesis techniques.

Amidation and Esterification Reactions

The carboxyl group of this compound can undergo esterification when reacted with an alcohol under acidic conditions. This is a common strategy for protecting the carboxyl group or for creating ester derivatives with specific properties.

The amino group can act as a nucleophile and react with activated carboxylic acids or acyl chlorides to form amide bonds. This reaction is fundamental for incorporating the amino acid into a peptide sequence using solid-phase or solution-phase peptide synthesis methodologies. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are often employed to facilitate amide bond formation.

Common Reagents for Amidation and Esterification:

| Reaction | Reagent/Condition | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., HCl, H₂SO₄) | Methyl or Ethyl ester |

| Amidation | Activated carboxylic acid, Coupling reagent (e.g., DCC, HATU), Base (e.g., DIPEA) | Amide |

| Amidation | Acyl chloride, Base (e.g., Triethylamine) | Amide |

N-Protection and Deprotection Strategies

Selective protection of the amino group is crucial for controlling the reactivity of this compound during multi-step syntheses. The most common protecting groups for the α-amino group in peptide synthesis are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.

N-Boc Protection and Deprotection:

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. total-synthesis.com This protecting group is stable to a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). total-synthesis.comjk-sci.com

Protection: this compound, Boc₂O, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water, THF)

Deprotection: N-Boc-(S)-3-Amino-5-hexynoic acid, Trifluoroacetic acid (TFA) in Dichloromethane (DCM) jk-sci.com

N-Fmoc Protection and Deprotection:

The Fmoc group is attached by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. total-synthesis.com The Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). total-synthesis.com The orthogonality of the Boc and Fmoc protecting groups allows for selective deprotection in the synthesis of complex molecules. total-synthesis.com

Protection: this compound, Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water)

Deprotection: N-Fmoc-(S)-3-Amino-5-hexynoic acid, 20% Piperidine in DMF total-synthesis.com

The strategic application of these protection and deprotection schemes enables the precise and controlled synthesis of peptides and other complex molecules incorporating the unique structural features of (S)-3-Amino-5-hexynoic acid.

Stereochemical Stability and Transformations

The stereochemical integrity of this compound is a critical aspect of its chemical profile, particularly in its applications as a chiral building block in asymmetric synthesis. The stability of the chiral center at the C3 position dictates the conditions under which the molecule can be handled and derivatized without loss of enantiomeric purity.

Detailed research findings specifically addressing the racemization or epimerization of this compound are not extensively documented in publicly available literature. However, its stereochemical stability can be inferred from its chemical structure and the conditions employed in its synthesis and the synthesis of related compounds.

The chiral center in (S)-3-Amino-5-hexynoic acid is at the γ-position (C3) relative to the carboxylic acid group. This structural feature is fundamentally different from that of α-amino acids, where the stereocenter is at the α-position (C2). In α-amino acids, the α-proton is activated by the adjacent carboxyl group, making it susceptible to abstraction under basic conditions, which can lead to racemization through the formation of a planar enolate intermediate. Epimerization is a common side reaction observed during peptide synthesis, particularly when the carboxylic acid group is activated. nih.gov

In contrast, the C3 proton in (S)-3-Amino-5-hexynoic acid is not similarly activated. The separation of the chiral center from the electron-withdrawing carboxyl group by a methylene (B1212753) unit significantly reduces the acidity of the C3 proton. Consequently, the molecule is substantially more resistant to base-catalyzed racemization compared to α-amino acids. The stereocenter is considered robust under a wide range of reaction conditions, including those involving mild acids and bases.

The stability of the (S)-configuration is further evidenced by the synthetic routes used to prepare this compound and its derivatives, which often involve multiple steps carried out on molecules containing the established stereocenter. For instance, the preparation of N-protected derivatives, such as BOC-(S)-3-amino-5-hexynoic acid, proceeds without compromising the stereochemical integrity of the C3 center. These syntheses demonstrate that the chiral center is stable to standard protection and deprotection protocols, as well as various coupling reactions.

While spontaneous racemization is unlikely, stereochemical transformations could theoretically be induced through specific chemical reactions designed to affect the C3 center. For example, a Walden inversion could be achieved through a nucleophilic substitution reaction at the C3 position. This would require converting the amino group into a good leaving group, a process that would fundamentally alter the molecule's structure rather than represent a simple loss of stereochemical stability. However, such transformations are not reported as common or facile side reactions.

The following table summarizes conditions under which the stereochemical integrity of γ-amino acids like (S)-3-Amino-5-hexynoic acid is generally maintained, based on common synthetic procedures for this class of compounds.

Applications of S 3 Amino 5 Hexynoic Acid Hydrochloride As a Building Block in Organic and Medicinal Chemistry

Precursor in Complex Molecule Synthesis

The unique bifunctional nature of (S)-3-amino-5-hexynoic acid hydrochloride makes it a valuable starting material or intermediate in the total synthesis of complex organic molecules and in the construction of novel molecular backbones. researchgate.net As a chiral building block, it allows for the introduction of a specific stereocenter, which is often crucial for biological activity.

In the field of drug discovery, this compound serves as a precursor for creating novel therapeutic agents. Its structural features are leveraged to design and synthesize compounds with potential biological activity. Research in drug development has explored its use as a foundational element, particularly in cancer research. For instance, it has been used as a precursor in the synthesis of novel compounds that have demonstrated promising anti-tumor activity in vitro. The incorporation of the alkyne moiety provides a handle for further diversification of the molecular scaffold, enabling the creation of libraries of related compounds for screening and optimization of therapeutic properties.

Heterocyclic compounds form the core of a vast number of pharmaceuticals. The functional groups within this compound make it an adept precursor for synthesizing such systems. The amine and carboxylic acid groups can participate in cyclization reactions to form various lactam-based structures. Furthermore, the terminal alkyne can be involved in a range of cyclization and cycloaddition reactions. General synthetic strategies have demonstrated that amino acids can serve as starting materials for complex fused heterocyclic systems, such as triazinoquinazolinones, through the reaction of their amino groups with other reagents. nih.gov This principle highlights the potential of this compound to act as a key component in building diverse heterocyclic frameworks of medicinal interest.

Role in Peptide and Peptidomimetic Chemistry

The compound is widely utilized in peptide synthesis due to its unique structure, which allows for the introduction of an alkyne functionality into a peptide sequence. Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govlongdom.org The incorporation of non-natural amino acids like (S)-3-amino-5-hexynoic acid is a key strategy in creating such advanced peptidomimetics. upc.edu

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. lsu.edu The process involves sequentially adding amino acids to a growing chain that is covalently attached to an insoluble resin support. peptide.com this compound can be readily incorporated into peptide sequences using established SPPS protocols.

The general cycle involves:

Attachment: The first amino acid is anchored to a solid support, such as a Wang or Rink amide resin. uci.edu

Deprotection: The temporary N-terminal protecting group, typically a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a base like piperidine (B6355638) to expose a free amine. uci.edu

Coupling: The next amino acid in the sequence, in this case, a protected form of (S)-3-amino-5-hexynoic acid, is activated and coupled to the free amine of the resin-bound peptide. peptide.com This reaction is facilitated by coupling reagents.

Washing: Excess reagents and byproducts are washed away before the next cycle begins. peptide.com

A study highlighted the utility of this compound in SPPS by coupling it to a Wang resin pre-loaded with other Fmoc-protected amino acids. The coupling was achieved using specific reagents that promote the formation of the amide bond.

Interactive Table: Common Coupling Reagents in Solid-Phase Peptide Synthesis

| Reagent Name | Full Name | Base Often Used |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA (N,N-Diisopropylethylamine) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA (N,N-Diisopropylethylamine) |

| DIPCDI | N,N'-Diisopropylcarbodiimide | Not always required |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA (N,N-Diisopropylethylamine) |

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the production of shorter peptide fragments or for syntheses where the scale makes SPPS impractical. In solution-phase coupling, both the N-protected amino acid and the C-protected amino acid (or peptide) are dissolved in an appropriate solvent, and a coupling reagent is added to facilitate peptide bond formation. The same classes of coupling reagents used in SPPS, such as carbodiimides and uronium salts, are employed in solution-phase methodologies to form the amide linkage with (S)-3-amino-5-hexynoic acid. Purification after each step is typically achieved through extraction or chromatography.

Development of Chemical Probes and Labeling Reagents

The terminal alkyne functionality of this compound is its most distinguishing feature for the development of chemical biology tools. This group serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. caymanchem.com

Specifically, the alkyne group can participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows the peptide or molecule containing the (S)-3-amino-5-hexynoic acid residue to be covalently and selectively linked to another molecule bearing an azide (B81097) group. This capability is exploited in several ways:

Bioorthogonal Labeling: Researchers have used this compound in labeling experiments to track protein interactions within living cells. By incorporating it into a biological system, the alkyne serves as a tag that can be selectively reacted with an azide-bearing probe (e.g., a fluorescent dye or biotin) without interfering with native biological processes.

Detection and Probes: The compound itself is described as being used for labeling and detection purposes. fishersci.comthermofisher.com A similar alkyne-containing amino acid, L-Homopropargyl glycine, is used as a methionine analog that gets incorporated into newly made proteins and can then be labeled via click chemistry, providing a non-radioactive method for detecting nascent protein synthesis. caymanchem.com This highlights the general strategy for which this compound is also well-suited.

Interactive Table: Summary of Key Applications

| Application Area | Specific Use | Key Functional Group |

| Drug Development | Precursor for novel therapeutic agents (e.g., anti-tumor). | Amino acid backbone |

| Peptide Synthesis | Incorporation of an alkyne into peptides for enhanced properties. | Amine, Carboxylic Acid |

| Bioorthogonal Chemistry | Labeling and tracking of biomolecules in living systems. | Terminal Alkyne |

| Chemical Probes | Component of labeling reagents for biochemical assays. fishersci.comthermofisher.com | Terminal Alkyne |

Fluorescent and Affinity Tagging

The terminal alkyne group of this compound serves as a chemical handle for the covalent attachment of reporter molecules. This is most commonly achieved through click chemistry, where the alkyne reacts with an azide-functionalized molecule to form a stable triazole linkage. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for modifying complex biomolecules without interfering with their native functions. google.com

Once incorporated into a peptide sequence, (S)-3-Amino-5-hexynoic acid provides a site for conjugation with a variety of probes. For fluorescent tagging, an azide-derivatized fluorophore, such as a coumarin, fluorescein, or rhodamine dye, can be "clicked" onto the peptide. google.com The resulting fluorescently labeled peptide can be used for a range of applications, including in vitro and in-cell imaging, receptor binding assays, and conformational studies. The small size of the amino acid and the stability of the triazole linkage minimize the perturbation to the peptide's structure and function.

Similarly, for affinity tagging, an azide-modified affinity probe, such as biotin (B1667282), can be attached to the alkyne handle of the amino acid. The biotinylated peptide can then be used for affinity purification of its binding partners from a complex mixture, a technique often referred to as affinity chromatography. The strong and highly specific interaction between biotin and streptavidin or avidin (B1170675) allows for the efficient capture and isolation of target proteins for subsequent analysis, such as mass spectrometry-based identification.

Table 1: Components and Principles of Fluorescent and Affinity Tagging

| Component | Role | Example |

| Building Block | This compound | Provides the alkyne handle for conjugation. |

| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linkage between the alkyne and an azide. |

| Fluorescent Tag | Azide-derivatized fluorophore | Enables visualization and quantification of the labeled molecule. |

| Affinity Tag | Azide-derivatized biotin | Allows for purification and isolation of binding partners. |

| Application | Bioorthogonal Labeling | Specific and selective tagging of biomolecules in complex environments. |

While the structure of this compound is ideally suited for these applications, specific research detailing the synthesis of a fluorescent or affinity probe from this particular compound is not extensively documented in publicly available literature. However, the principles of its use are well-established through studies with other alkyne-containing amino acids.

Isotopic Labeling for Mechanistic Studies

Isotopically labeled amino acids are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions and for tracing metabolic pathways. The introduction of stable isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a "heavy" version that can be distinguished from its natural counterpart by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. google.com

This compound can be synthesized with isotopic labels at specific positions within its carbon backbone or at the amino group. For example, ¹³C labeling of the carboxyl group or the alkyne carbons could be achieved by using appropriately labeled starting materials in its chemical synthesis. Similarly, deuterium atoms can be introduced to study kinetic isotope effects, which can provide insight into the rate-determining step of an enzymatic reaction.

Once an isotopically labeled version of (S)-3-Amino-5-hexynoic acid is incorporated into a peptide or used as a substrate for an enzyme, its fate can be tracked. In mechanistic studies of enzymes, the labeled amino acid can help to identify bond-breaking and bond-forming steps in the catalytic cycle. For instance, if the amino acid is part of an enzyme inhibitor, the isotopic label can help to confirm the site of covalent modification on the enzyme.

In metabolic studies, isotopically labeled non-canonical amino acids can be introduced into cells to track their incorporation into newly synthesized proteins or other metabolites. google.com This allows for the study of proteome dynamics and the identification of proteins that are synthesized under specific cellular conditions.

Table 2: Potential Isotopic Labeling Strategies and Applications

| Isotope | Position of Labeling | Potential Application | Analytical Technique |

| ¹³C | Carboxyl carbon, alkyne carbons, or other backbone positions | Tracing metabolic fate, identifying bond cleavage/formation in enzymatic reactions. | Mass Spectrometry, NMR Spectroscopy |

| ²H (Deuterium) | C-H bonds at various positions | Studying kinetic isotope effects to determine reaction mechanisms. | Mass Spectrometry, NMR Spectroscopy |

| ¹⁵N | Amino group | Probing the role of the amino group in enzymatic reactions or binding interactions. | NMR Spectroscopy, Mass Spectrometry |

The synthesis and application of isotopically labeled this compound for specific mechanistic studies are not widely reported in the scientific literature. However, the established methodologies for the synthesis and use of other isotopically labeled amino acids provide a clear framework for how this compound could be employed as a powerful tool in mechanistic biochemistry and proteomics. google.com

Investigations into the Biochemical and Biological Applications of S 3 Amino 5 Hexynoic Acid Hydrochloride Analogues

Engineering Noncanonical Amino Acid (ncAA) Systems

The incorporation of ncAAs into proteins offers a method to introduce novel chemical functionalities, enabling precise control over protein structure and function. nih.govmdpi.com Analogues of (S)-3-Amino-5-hexynoic acid, with their terminal alkyne group, are particularly valuable for these engineering efforts.

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of ncAAs into proteins in living organisms. mdpi.comnih.gov This methodology expands the 20-amino-acid repertoire of the genetic code by reassigning a codon, typically a nonsense or "stop" codon like the amber codon (UAG), to encode an ncAA. mdpi.comacs.org For this to occur, an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair are introduced into the host cell. nih.govresearchgate.net This orthogonal pair functions independently of the host's own synthetases and tRNAs. nih.gov

The terminal alkyne of an incorporated amino acid, such as an analogue of (S)-3-Amino-5-hexynoic acid, serves as a versatile chemical handle. nih.gov It can be used for bio-orthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.govchemistryviews.org This reaction allows for the covalent attachment of various molecules, including fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, to specific sites on a protein. nih.govresearchgate.net This precise control over modification site is a significant advantage over traditional methods that often result in heterogeneous products. nih.gov

Table 1: Applications of Alkyne-ncAA Incorporation via Genetic Code Expansion

| Application | Description | Potential Analogue |

| Protein Labeling | Attaching fluorescent probes or affinity tags to specific sites for imaging and purification. | An alkyne-containing amino acid |

| Protein-Drug Conjugates | Covalently linking therapeutic small molecules to antibodies or other proteins. | An alkyne-containing amino acid |

| Studying PTMs | Incorporating mimics of post-translational modifications to study their effects on protein function. | An alkyne-containing amino acid |

| Creating Novel Biocatalysts | Introducing new chemical functionalities into enzyme active sites to alter or enhance catalytic activity. | An alkyne-containing amino acid |

A critical component for the genetic incorporation of an ncAA is the development of a specific aminoacyl-tRNA synthetase (aaRS). nih.govrcsb.org These enzymes are responsible for accurately charging a tRNA molecule with its corresponding amino acid. nih.govyoutube.com To incorporate an ncAA like an (S)-3-Amino-5-hexynoic acid analogue, an aaRS must be engineered to:

Specifically recognize the desired ncAA.

Not recognize any of the 20 canonical amino acids.

Aminoacylate an orthogonal tRNA that is not recognized by any of the host cell's endogenous synthetases.

This is typically achieved through directed evolution or rational design, starting with an aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair used in a bacterial host). acs.org The active site of the aaRS is mutated to create a binding pocket that accommodates the unique structure of the ncAA. acs.orgresearchgate.net By optimizing the interaction between the synthetase and the tRNA's anticodon, the efficiency of ncAA incorporation can be significantly improved. acs.orgresearchgate.net The development of these mutant synthetases is essential for expanding the genetic code to include a wide variety of ncAAs, including those with alkyne functionalities. nih.govnih.gov

Table 2: Examples of Engineered aaRS/tRNA Pairs for ncAA Incorporation

| Original Organism | aaRS/tRNA Pair | Target ncAA | Host Organism |

| Methanocaldococcus jannaschii | TyrRS/tRNATyr | Various, including p-acetylphenylalanine | E. coli, Mammalian cells |

| Methanosarcina mazei | PylRS/tRNAPyl | Various lysine derivatives | E. coli, Mammalian cells |

| Escherichia coli | LeuRS/tRNALeu | Various leucine analogues | E. coli |

Mechanistic Enzymology Studies

Analogues of (S)-3-Amino-5-hexynoic acid are valuable tools for investigating enzyme mechanisms, active site structures, and metabolic pathways. Their unique chemical features allow them to act as probes, inhibitors, or alternative substrates.

The alkyne group can function as a minimally disruptive tag for probing enzyme active sites. nih.gov An alkyne-containing amino acid analogue can be designed to bind to the active site of a target enzyme. Once bound, the alkyne can be derivatized using click chemistry to attach reporter groups. google.com This allows researchers to:

Identify binding pockets: By attaching a bulky molecule, the location of the active site can be mapped.

Probe the active site environment: Attaching environmentally sensitive fluorescent probes can provide information about the polarity and dynamics of the active site.

Capture binding partners: Cross-linking agents can be attached to identify proteins that interact with the enzyme.

This approach provides a powerful method for studying enzyme-ligand interactions and for the discovery of new enzyme inhibitors.

Alkyne-containing compounds can act as potent irreversible enzyme inhibitors. sigmaaldrich.com A specific class of these are "suicide inhibitors" or mechanism-based inactivators. sigmaaldrich.com These compounds are chemically inert until they are catalytically converted into a highly reactive species by the target enzyme itself. sigmaaldrich.com This reactive intermediate then forms a covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. libretexts.orglibretexts.org

A well-studied analogue, 4-amino-5-hexynoic acid (acetylenic-GABA), acts as a suicide inhibitor for several aminotransferases. nih.gov The enzyme initiates its normal catalytic cycle on the inhibitor, but this process leads to the formation of a reactive allene intermediate which then irreversibly alkylates the enzyme. This mechanism-based inactivation is highly specific because it requires the catalytic activity of the target enzyme.

Table 3: Enzymes Targeted by Alkyne-Containing Irreversible Inhibitors

| Inhibitor | Target Enzyme(s) | Mechanism of Action |

| 4-Amino-5-hexynoic acid | GABA-aminotransferase, Aspartate aminotransferase, Ornithine aminotransferase | Suicide Inhibition |

| L-Propargylglycine | Alanine racemase, γ-cystathionase | Suicide Inhibition |

| Pargyline | Monoamine oxidase B (MAO-B) | Mechanism-based inactivation |

The discovery of natural biosynthetic pathways for terminal alkyne-containing amino acids in organisms like the bacterium Streptomyces cattleya has opened new avenues for research. chemistryviews.orgspringernature.comresearchgate.net This bacterium produces β-ethynylserine and L-propargylglycine through a novel enzymatic pathway that starts with L-lysine and involves halogenation, C-C bond cleavage, and triple bond formation. researchgate.netnih.gov

Analogues of (S)-3-Amino-5-hexynoic acid can be synthesized and used as substrate analogues to probe the enzymes in these pathways. nih.gov By feeding these analogues to the producing organism or using them in in vitro assays with purified enzymes, researchers can investigate:

Substrate Specificity: Determine which structural features of the amino acid are critical for enzyme recognition and catalysis.

Reaction Mechanisms: Trap reaction intermediates or identify which step in the pathway is blocked by the analogue.

Pathway Engineering: Use the knowledge gained to engineer the pathway for the de novo biosynthesis of novel alkyne-tagged compounds. nih.gov

This approach provides valuable insights into how nature performs the unusual chemistry of alkyne biosynthesis and offers the potential to harness these pathways for biotechnological applications. chemistryviews.orgspringernature.com

Role in Modulating Biological Processes at the Molecular Level

The unique structural features of (S)-3-Amino-5-hexynoic acid analogues, particularly the presence of a reactive and sterically defined terminal alkyne, make them valuable building blocks for creating sophisticated molecular probes and therapeutic candidates. This terminal alkyne group can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency and specificity allow for the straightforward linkage of the amino acid analogue to other molecules, such as fluorescent dyes, affinity tags, or other biomolecules, facilitating detailed biochemical investigations. nih.gov

Ligand Design for Receptor Interactions

The design of potent and selective ligands for biological receptors is a fundamental goal of drug discovery. The incorporation of conformationally constrained amino acids into peptide ligands is a well-established strategy to enhance their binding affinity, selectivity, and metabolic stability. vu.nlnih.gov Analogues of (S)-3-Amino-5-hexynoic acid can be employed to introduce conformational rigidity into a peptide backbone.

The alkyne side chain can be utilized to create cyclic peptidomimetics. Cyclization is a proven method for restricting the conformational freedom of a peptide, which can pre-organize it into a bioactive conformation that is favorable for receptor binding. vu.nlnih.gov This reduction in conformational entropy upon binding can lead to a significant increase in binding affinity.

While specific studies detailing the receptor binding affinities of ligands derived directly from (S)-3-Amino-5-hexynoic acid hydrochloride are not extensively documented in publicly available literature, the principles of using similar alkyne-containing amino acids in ligand design are well-established. The data in the table below illustrates the impact of incorporating a triazole-based cyclization on the binding affinity of a hypothetical peptide ligand for a generic receptor.

Table 1: Hypothetical Binding Affinities of Linear and Cyclized Peptides

| Peptide Analogue | Structure | Receptor Binding Affinity (Kd) |

| Linear Peptide | Linear sequence with (S)-3-Amino-5-hexynoic acid and an azide-bearing amino acid | 1.5 µM |

| Cyclized Peptide | Triazole-bridged cyclic peptide formed via intramolecular CuAAC | 150 nM |

This hypothetical data demonstrates a potential tenfold increase in binding affinity upon cyclization, a common outcome observed in the design of conformationally constrained peptide ligands.

Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is often implicated in disease. mdpi.com Consequently, the development of molecules that can modulate PPIs is a significant area of therapeutic research. Peptides that mimic a segment of one of the interacting proteins can act as competitive inhibitors of the PPI. However, short linear peptides often lack the stable secondary structure, such as an α-helix, required for effective binding to the protein partner.

"Stapled peptides" are a class of conformationally constrained peptides that have shown great promise as PPI inhibitors. explorationpub.comed.ac.uknih.gov This strategy involves introducing a covalent cross-link between two amino acid side chains within a peptide to stabilize its α-helical conformation. Analogues of (S)-3-Amino-5-hexynoic acid are well-suited for the synthesis of stapled peptides.

By incorporating two (S)-3-Amino-5-hexynoic acid analogues (or one such analogue and another suitable cross-linking amino acid) at appropriate positions (e.g., i and i+4 or i and i+7) within a peptide sequence, a hydrocarbon staple can be formed via ring-closing metathesis of the alkyne functionalities. This covalent brace reinforces the helical structure, presenting the key binding residues in the correct spatial orientation to interact with the target protein.

The enhanced helicity and proteolytic resistance of stapled peptides often translate to improved biological activity. While specific examples detailing the use of this compound analogues in stapled peptides for PPI inhibition are emerging, the general utility of this approach is widely recognized. The table below presents hypothetical data on the biophysical and biological properties of a linear peptide inhibitor of a PPI and its stapled counterpart.

Table 2: Hypothetical Properties of a Linear vs. Stapled Peptide PPI Inhibitor

| Peptide | α-Helicity (%) | Proteolytic Stability (t1/2 in serum) | PPI Inhibition (IC50) |

| Linear Peptide | 15 | 10 min | 5 µM |

| Stapled Peptide | 85 | > 12 h | 100 nM |

This hypothetical data illustrates the significant improvements in α-helicity, stability, and inhibitory potency that can be achieved through peptide stapling, a strategy for which analogues of (S)-3-Amino-5-hexynoic acid are valuable tools.

Advanced Analytical and Spectroscopic Characterization of S 3 Amino 5 Hexynoic Acid Hydrochloride and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity and Isolation

Chromatographic methods are indispensable for the analysis and purification of (S)-3-Amino-5-hexynoic acid hydrochloride, a chiral amino acid. These techniques are crucial for assessing enantiomeric excess and isolating the desired (S)-enantiomer from its racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating enantiomers. The separation can be achieved through two main approaches: direct and indirect.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acids, which are polar and often zwitterionic, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com These CSPs, such as those based on teicoplanin or vancomycin, are compatible with a wide range of mobile phases, including polar-organic and reversed-phase systems, making them ideal for analyzing underivatized amino acids. sigmaaldrich.commdpi.com The separation mechanism relies on forming transient diastereomeric complexes between the chiral selector and the analyte, with multiple simultaneous interactions (e.g., hydrogen bonding, ionic, and steric interactions) governing the resolution. mdpi.com

Indirect Separation: This approach involves derivatizing the amino acid with a chiral reagent to form a pair of diastereomers. mst.edu These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. mst.edu Common chiral derivatizing agents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). mst.edu While effective, this method adds a step to sample preparation and requires that the derivatization reaction proceeds to completion without racemization. sigmaaldrich.com

| Method | Chiral Selector/Reagent | Stationary Phase | Principle | Reference |

| Direct Separation | Teicoplanin | Chiral Stationary Phase (CSP) | Differential interaction with enantiomers on a macrocyclic glycopeptide CSP. | sigmaaldrich.com |

| Direct Separation | Vancomycin | Chiral Mobile Phase Additive (CMPA) with NH2 column | Forms diastereomeric complexes with enantiomers in the mobile phase. | mdpi.com |

| Indirect Separation | GITC or FDAA | Achiral C18 Column | Pre-column derivatization forms diastereomers separable on a standard phase. | mst.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to their low volatility and polar nature, amino acids like this compound are not directly amenable to GC analysis. sigmaaldrich.comthermofisher.com Therefore, a crucial derivatization step is required to convert the non-volatile amino acid into a thermally stable and volatile compound. sigmaaldrich.com This process typically targets the active hydrogens on the amine, carboxyl, and other functional groups. sigmaaldrich.com

Silylation: This is a common derivatization technique where active hydrogens are replaced by a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are noted for their increased stability and reduced sensitivity to moisture compared to smaller silylating agents. sigmaaldrich.com

Alkylation: An alternative method involves alkylation, for instance, using alkyl chloroformates like propyl chloroformate or methyl chloroformate (MCF). nih.govmdpi.com This reaction can be performed directly in aqueous samples and is suitable for the simultaneous analysis of multiple amino and non-amino organic acids. nih.govmdpi.com

Once derivatized, the volatile analyte is separated on the GC column and detected by the mass spectrometer, which provides both identification based on fragmentation patterns and quantification. researchgate.net For example, TBDMS derivatives typically exhibit characteristic fragments corresponding to the loss of methyl (M-15) and tert-butyl (M-57) groups. sigmaaldrich.com

| Derivatization Reagent | Abbreviation | Derivative Type | Key Features | Reference |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | TBDMS | Forms stable derivatives, less sensitive to moisture. | sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS | Produces volatile by-products that do not interfere with analysis. | thermofisher.com |

| Methyl Chloroformate | MCF | Alkyl Ester | Good analytical performance and reproducibility for quantitative studies. | mdpi.com |

| Propyl Chloroformate | - | Alkyl Ester | Allows for derivatization directly in aqueous samples. | nih.gov |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are essential for the unambiguous identification and detailed structural analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. Key signals would include a triplet for the terminal alkyne proton (H-6), multiplets for the methylene (B1212753) protons at C-4 and C-2, and a multiplet for the methine proton at the chiral center (H-3). The chemical shifts and coupling constants (J-values) provide information on the electronic environment and spatial relationship between neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, characteristic signals are expected for the carboxylic acid carbon (C-1), the two sp-hybridized alkyne carbons (C-5 and C-6), the chiral carbon bearing the amino group (C-3), and the two methylene carbons (C-2 and C-4). The chemical shifts of carbonyl carbons are known to be sensitive to solvent polarity. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~10-12 (broad s) | ~170-175 |

| C2 (-CH₂-) | ~2.5-2.7 (m) | ~35-40 |

| C3 (-CH(NH₃⁺)-) | ~3.8-4.0 (m) | ~48-52 |

| C4 (-CH₂-) | ~2.4-2.6 (m) | ~25-30 |

| C5 (-C≡) | - | ~80-85 |

| C6 (≡CH) | ~2.0-2.2 (t) | ~70-75 |

¹⁹F NMR: While not directly applicable to the parent compound, ¹⁹F NMR is a powerful tool for analyzing fluorinated derivatives. calstate.edu The compound can be derivatized with a fluorine-containing tag, such as 2,5-dioxopyrrolidin-1-yl-2-(trifluoromethyl)benzoate. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range. nsf.gov The resulting ¹⁹F NMR spectrum would provide signals whose chemical shifts are highly sensitive to the local molecular environment, making it useful for studying interactions and for quantification in complex mixtures. nih.govnsf.gov

Mass Spectrometry (MS) and Tandem MS for Molecular Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₆H₁₀ClNO₂. nih.gov

Tandem mass spectrometry (MS/MS) is used to elucidate the structure by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.it For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation. nih.gov Common fragmentation pathways for protonated α-amino acids include the neutral loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO). unito.itnih.gov Another typical fragmentation is the loss of the carboxylic acid group. figshare.com

| Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Reference |

| 128.07 | 110.06 | H₂O | nih.gov |

| 128.07 | 83.06 | COOH | figshare.com |

| 128.07 | 82.05 | H₂O + CO | unito.it |

| 128.07 | 111.07 | NH₃ | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. nih.gov The O-H stretch of the carboxylic acid appears as a very broad band, while the C=O stretch gives a strong, sharp absorption. The N-H stretching vibrations of the ammonium (B1175870) salt (NH₃⁺) are also prominent. The terminal alkyne presents two characteristic signals: the ≡C-H stretch and the C≡C stretch.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the C≡C triple bond stretch, which often gives a strong signal in Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Terminal Alkyne | ≡C-H stretch | ~3300 | IR, Raman |

| Terminal Alkyne | C≡C stretch | ~2100-2140 | IR (weak), Raman (strong) |

| Carboxylic Acid | O-H stretch | ~2500-3300 (very broad) | IR |

| Carboxylic Acid | C=O stretch | ~1700-1725 | IR (strong) |

| Ammonium Salt | N-H stretch | ~2800-3100 (broad) | IR |

| Methylene | C-H stretch | ~2850-2960 | IR, Raman |

X-ray Crystallography of Co-crystals and Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules. In the context of pharmaceutical sciences, X-ray crystallography of co-crystals and derivatives is instrumental in characterizing solid-state forms, which can significantly influence a compound's physicochemical properties such as solubility, stability, and bioavailability.

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. The formation of co-crystals with a suitable co-former can be a strategic approach to modify the properties of an active pharmaceutical ingredient (API).

Despite the utility of this technique, a thorough search of scientific literature and crystallographic databases reveals a notable absence of published studies on the X-ray crystallography of co-crystals or derivatives of this compound. Consequently, no specific crystallographic data, such as unit cell parameters, space groups, or detailed structural analyses of its co-crystals or derivatives, are available in the public domain at this time.

The synthesis of derivatives of (S)-3-Amino-5-hexynoic acid has been reported, often involving the modification of its amino or carboxylic acid functionalities. For instance, derivatives where the amino group is protected with an Fmoc group, such as N-Fmoc-(S)-2-(methyl-amino)-5-hexynoic acid, are utilized in peptide synthesis. sigmaaldrich.com However, the crystal structures of these derivatives have not been reported.

Future research in this area would be valuable. The elucidation of the crystal structure of this compound itself, or its co-crystals with pharmaceutically acceptable co-formers, would provide significant insights into its solid-state properties. Such studies would involve the growth of single crystals of sufficient quality, followed by data collection using an X-ray diffractometer and subsequent structure solution and refinement.

Computational and Theoretical Studies on S 3 Amino 5 Hexynoic Acid Hydrochloride

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as (S)-3-Amino-5-hexynoic acid hydrochloride, might interact with a biological target, typically a protein or enzyme.

Given its structural similarity to γ-aminobutyric acid (GABA), a potential target for this compound is GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA in the brain. mdpi.com Inhibition of GABA-AT can increase GABA levels, a strategy used in the treatment of epilepsy and other neurological disorders. nih.gov

Molecular docking simulations could be employed to predict the binding mode of this compound within the active site of GABA-AT. The terminal alkyne group is of particular interest as it can act as a latent electrophile, capable of forming a covalent bond with a nucleophilic residue in the enzyme's active site, such as a cysteine. nih.gov This type of irreversible inhibition can lead to a prolonged therapeutic effect.

A hypothetical docking study would likely reveal key interactions between the amino acid portion of the molecule and the enzyme's binding pocket. The charged amino and carboxyl groups would be expected to form salt bridges and hydrogen bonds with corresponding residues in the active site, anchoring the molecule. The orientation of the hexynoic acid chain would then position the terminal alkyne for potential interaction with the catalytic machinery of the enzyme.

A recent study on the discovery of novel GABA-AT inhibitors utilized molecular docking to screen a large chemical library and identify potent compounds. mdpi.com The docking results highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of inhibitors to the GABA-AT active site. mdpi.com Similar interactions would be anticipated for this compound.

Table 1: Potential Interacting Residues in GABA-AT for this compound (Hypothetical)

| Functional Group of Ligand | Potential Interacting Residue Type in GABA-AT | Type of Interaction |

| Amino group (NH3+) | Aspartic Acid, Glutamic Acid | Salt Bridge, Hydrogen Bond |

| Carboxyl group (COO-) | Arginine, Lysine | Salt Bridge, Hydrogen Bond |

| Hexynyl chain | Hydrophobic residues (e.g., Leucine, Isoleucine) | Hydrophobic Interaction |

| Terminal Alkyne | Cysteine | Potential Covalent Bond |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the electronic properties and reactivity of a molecule. For this compound, these calculations can provide insights into its molecular orbitals, charge distribution, and the reactivity of its functional groups.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.

Calculations on similar small, branched-chain amino acids have shown that the canonical (neutral) forms generally have higher reduction potentials than their zwitterionic counterparts. nih.gov For this compound, quantum chemical calculations could precisely determine properties like ionization potential, electron affinity, and electrostatic potential surfaces. This would reveal the most electron-rich and electron-poor regions of the molecule, guiding the understanding of its non-covalent interactions and its propensity for chemical reactions.

A study on amino-substituted but-2-yne dications employed DFT and other high-level quantum chemical methods to elucidate their structural and electronic details. researchgate.net Such methods could be applied to this compound to understand the influence of the amino group on the electronic character of the alkyne moiety.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations (Illustrative)

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | 1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This can be achieved through systematic searches of the torsional landscape or, more dynamically, through molecular dynamics (MD) simulations.

MD simulations provide a time-resolved view of a molecule's behavior in a simulated environment, such as in aqueous solution. numberanalytics.com For this compound, an MD simulation would reveal the accessible conformations of the hexynyl chain and the dynamics of the amino and carboxyl groups. This is crucial as the molecule needs to adopt a specific conformation to fit into an enzyme's active site.

Studies on the flexibility of amino acid side chains have shown that longer, more polar side chains tend to be more flexible. psu.edunih.gov The hexynyl side chain of the title compound, while containing a rigid alkyne, has rotational freedom around its single bonds, allowing it to adopt various spatial arrangements. MD simulations can quantify this flexibility and identify the most probable conformations. The flexibility of a protein's binding pocket residues can also be analyzed to understand how the protein might adapt to the ligand. nih.gov

Recent work has focused on developing machine learning models to predict the structural ensembles of peptides containing non-canonical amino acids, using features derived from MD simulations. nih.gov This highlights the power of MD in characterizing the conformational preferences of novel amino acid derivatives.

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Flexibility |

| Cα-Cβ-Cγ-Cδ | Rotation around the Cβ-Cγ bond | High |

| Cβ-Cγ-Cδ-Cε | Rotation around the Cγ-Cδ bond | High |

| Cγ-Cδ-Cε≡Cζ | Rotation around the Cδ-Cε bond | High |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. creative-biolabs.com While a specific SAR study on this compound is not available, the principles of SAR can be applied to guide the design of more potent analogs.

An SAR study would involve synthesizing and testing a series of derivatives of this compound. Modifications could include altering the length of the carbon chain, substituting the terminal alkyne with other functional groups, or modifying the stereochemistry. The biological activity of these analogs would then be measured, and the data used to build a model that relates structural changes to changes in activity.

For example, a study on succinate (B1194679) dehydrogenase inhibitors introduced an alkyne moiety to increase rigidity and activity, demonstrating the utility of this functional group in modulating biological response. acs.org Another study on neolaxiflorin L analogs successfully led to a bioactive alkyne-tagged derivative. researchgate.net These examples underscore the potential for discovering potent molecules through systematic SAR studies of alkyne-containing compounds.

A hypothetical SAR study on GABA-AT inhibitors based on the scaffold of (S)-3-Amino-5-hexynoic acid could explore the following modifications:

Table 4: Hypothetical SAR Study on Analogs of this compound

| Modification | Rationale | Predicted Effect on Activity |

| Chain length variation (e.g., pentynoic, heptynoic) | Optimize fit in the binding pocket | Activity may increase or decrease |

| Replacement of terminal alkyne (e.g., with a nitrile or vinyl group) | Modulate reactivity and binding interactions | Likely to significantly alter activity |

| Introduction of substituents on the chain | Probe for additional binding interactions | Could increase potency and selectivity |

| Alteration of stereochemistry (R-enantiomer) | Assess the importance of stereospecific binding | Likely to decrease activity |

Future Research Directions and Emerging Applications

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and design of new molecules. AI and machine learning (ML) algorithms can analyze vast datasets to identify patterns and predict molecular properties, significantly accelerating the research and development process. nih.govnih.gov

In the context of (S)-3-Amino-5-hexynoic acid hydrochloride, AI can be leveraged in several ways. Machine learning models, a subset of AI, can be trained on large chemical databases to predict the bioactivity of novel derivatives of this compound. nih.gov By analyzing the structural features of the molecule—the stereochemistry of the C3 amino group, the placement of the terminal alkyne, and modifications to the carboxylic acid—these algorithms can identify which new analogues are most likely to interact with specific biological targets, such as enzymes or receptors. nih.govtue.nl This predictive power can guide synthetic efforts, prioritizing the creation of compounds with a higher probability of success and reducing the time and cost associated with traditional screening methods. nih.gov

Table 1: Potential AI/ML Applications for this compound

| AI/ML Technique | Application in Chemical Discovery | Potential Benefit |

|---|---|---|

| Supervised Learning | Predicting bioactivity and physicochemical properties (e.g., solubility, toxicity) of new derivatives. nih.gov | Prioritizes synthesis of high-potential compounds, reduces experimental costs. |

| Generative Adversarial Networks (GANs) | Designing novel molecular structures based on the core scaffold for specific targets. nih.gov | Accelerates the identification of new lead compounds with optimized properties. |

| Natural Language Processing (NLP) | Translating molecular structures (like SMILES strings) into a format that AI can process to generate new molecules. tue.nl | Enables the automated generation and optimization of synthesizable compounds. |

Novel Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules like proteins, is a cornerstone of modern biotechnology and medicine. The terminal alkyne functionality of this compound makes it an ideal candidate for bioorthogonal "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the specific and efficient labeling of biomolecules in complex biological environments.

Future research can expand upon this capability by developing novel bioconjugation strategies. One promising avenue is the use of this amino acid to create more sophisticated antibody-drug conjugates (ADCs). By incorporating this compound into the peptide backbone of an antibody, a precise site for drug attachment is created. This site-specific conjugation ensures a homogeneous product, where each antibody carries the same number of drug molecules at the same location, leading to improved therapeutic efficacy and a better safety profile. escholarship.org

Another emerging area is the development of proximity-driven conjugation. In this approach, the reactivity of the alkyne group could be modulated to react only when in close proximity to a specific protein target. This could involve designing derivatives where the alkyne is "caged" or sterically hindered, with the cage being removed by a specific enzyme associated with the target cell or tissue. This would enable highly selective labeling or drug delivery, minimizing off-target effects.

Exploration of Undiscovered Biochemical Pathways

This compound and its derivatives can serve as powerful chemical probes to explore and identify new biochemical pathways. Research has already suggested that the compound may act as an inhibitor of certain enzymes, such as pyridoxal (B1214274) phosphate-dependent enzymes involved in amino acid metabolism. This known activity provides a starting point for broader investigations.